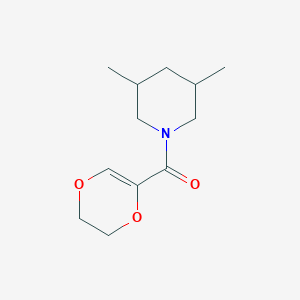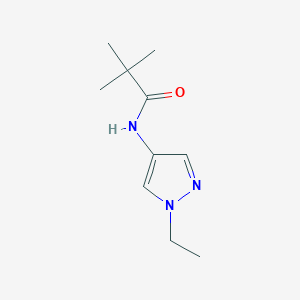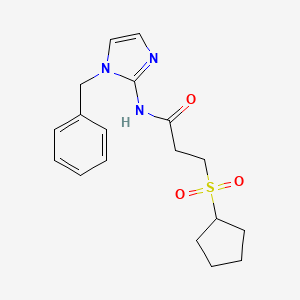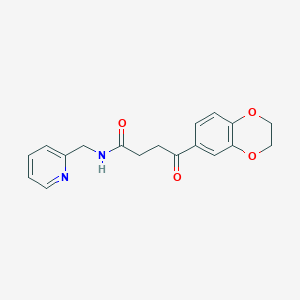
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of furan carboxamide derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is not fully understood. However, it has been reported to exert its biological activities through various pathways. For instance, it has been suggested that this compound may inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB). It has also been reported to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits significant biochemical and physiological effects. For instance, it has been reported to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. In addition, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is its broad spectrum of biological activities. This makes it a promising candidate for the development of new therapeutic agents for various diseases. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its clinical application.
将来の方向性
There are several future directions for the study of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide. One of the areas of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has shown promising biological activities in various fields. Its potential applications in medicinal chemistry, particularly in the treatment of inflammation and cancer, as well as its neuroprotective effects, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves the reaction of 5-methylfuran-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to yield the compound in good yield and purity.
科学的研究の応用
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit antitumor properties by inducing apoptosis in cancer cells. In addition, this compound has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5-2-3-6(13-5)7(12)10-8-11-9-4-14-8/h2-4H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYICORZMQFVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)



![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)

![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)